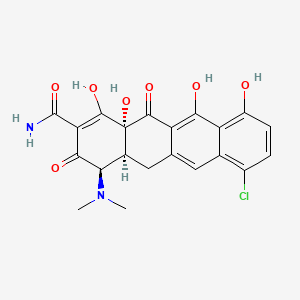
4-Epianhydrodemeclocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Epianhydrodemeclocycline is a derivative and impurity of demeclocycline, which is a tetracycline antibiotic. This compound is known for its structural similarity to demeclocycline but with distinct chemical properties that make it an interesting subject for scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epianhydrodemeclocycline typically involves the chemical modification of demeclocycline. The process includes specific reaction conditions such as controlled temperature and pH levels to ensure the desired structural changes. Detailed synthetic routes are often proprietary and may involve multiple steps of organic synthesis, including chlorination and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, demeclocycline. when produced, it follows stringent quality control measures to ensure purity and consistency. The production process may involve large-scale organic synthesis techniques and purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Epianhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
4-Epianhydrodemeclocycline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of tetracycline derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and its role as an antibiotic impurity.
Medicine: Explored for its potential therapeutic effects and its role in understanding the pharmacokinetics of tetracycline antibiotics.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Wirkmechanismus
The mechanism of action of 4-Epianhydrodemeclocycline is similar to that of demeclocycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth. Additionally, it may cause alterations in the cytoplasmic membrane, affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Demeclocycline: The parent compound, known for its antibiotic properties.
4-epi-Demeclocycline Hydrochloride: Another derivative with similar structural features.
Demethyltetracycline: A related tetracycline antibiotic with distinct pharmacological properties .
Uniqueness: 4-Epianhydrodemeclocycline is unique due to its specific structural modifications, which result in different chemical and biological properties compared to its parent compound and other derivatives. These differences make it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C21H19ClN2O7 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
InChI-Schlüssel |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
Isomerische SMILES |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Kanonische SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


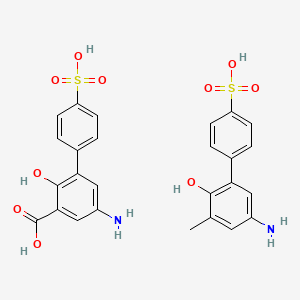
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
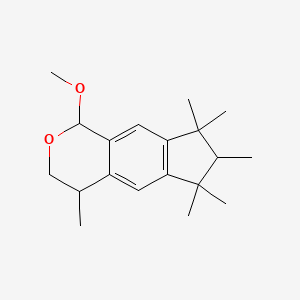
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
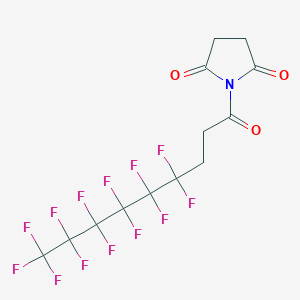
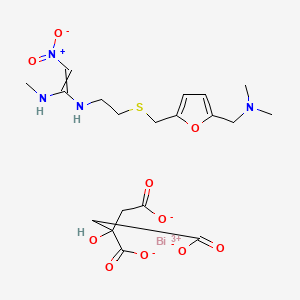
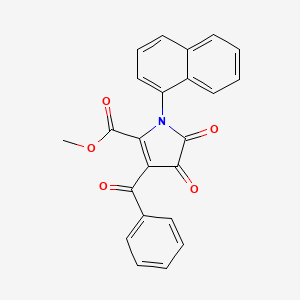
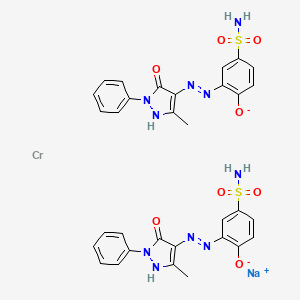
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
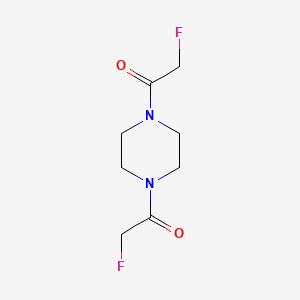

![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
